molecular formula C7H8BrNS B6269207 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine CAS No. 744139-13-7

3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine

Cat. No. B6269207
CAS RN: 744139-13-7
M. Wt: 218.1
InChI Key:
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Description

“3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” is a chemical compound with the CAS Number: 744139-13-7 . It has a molecular weight of 218.12 . The IUPAC name for this compound is 3-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” is 1S/C7H8BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h4,9H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” is a powder that is stored at room temperature . Its molecular formula is C7H8BrNS and it has a molecular weight of 218.11 .

Scientific Research Applications

Kinase Inhibition for Drug Discovery

The thieno[2,3-c]pyridine scaffold has been identified as a potential starting point for the development of kinase inhibitors. This is due to its ability to mimic ATP and bind to the hinge region of kinases, which is crucial for their activity. Researchers have synthesized a diverse collection of thieno[2,3-c]pyridine derivatives as potential inhibitors of G protein-coupled receptor kinase 2 (GRK2), which plays a significant role in heart failure .

Development of Anticancer Agents

The unique structure of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine allows it to interact with various biological targets, making it a valuable scaffold for the development of anticancer agents. Its ability to form secondary interactions with biological targets can lead to the attenuation of reactivity and increased selectivity in chemical transformations .

Synthesis of Heteroaromatic Compounds

Heteroaromatic compounds are essential in medicinal chemistry due to their well-defined structural features and the ability of heteroatoms to form secondary interactions. The presence of a heteroatom in the aromatic ring of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine leads to decreased reactivity and enhanced selectivity, which is beneficial for synthesizing more selective and potent medicinal compounds .

Exploration of Ligand Efficiency

The thieno[2,3-c]pyridine moiety has been used to explore ligand efficiency in drug discovery. By optimizing the interaction between this core and kinase proteins, researchers can develop potent inhibitors with high ligand efficiency, which is a measure of the binding energy per atom and is crucial for developing effective drugs .

Structural Basis for Drug Design

The molecular structure of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine provides a basis for understanding the interaction between drugs and their targets. By studying the bound structures of thieno[2,3-c]pyridine derivatives with kinases, researchers can design drugs with improved efficacy and reduced side effects .

Chemical Building Blocks for Diverse Applications

The availability of synthetic building blocks like 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine enables the creation of a diverse collection of compounds. These can serve as starting points for future drug discovery programs across various therapeutic areas .

Potential Use in Cardiovascular Therapeutics

Given its role in inhibiting GRK2, a kinase implicated in heart failure, 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives could be further explored for their potential use in cardiovascular therapeutics. This could lead to new treatments for heart diseases .

Advancements in Selective Kinase Targeting

The thieno[2,3-c]pyridine core’s ability to selectively target kinases opens up possibilities for the development of highly selective kinase inhibitors. These inhibitors could be used to treat diseases where specific kinase activity needs to be modulated without affecting other kinases .

Future Directions

Given the interest in thieno[2,3-c]pyridine derivatives as potential kinase inhibitors , “3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” could be a subject of future research in drug discovery and medicinal chemistry. Further studies could explore its synthesis, chemical properties, mechanism of action, and potential applications in medicine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine involves the bromination of 4H,5H,6H,7H-thieno[2,3-c]pyridine.", "Starting Materials": [ "4H,5H,6H,7H-thieno[2,3-c]pyridine", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "To a solution of 4H,5H,6H,7H-thieno[2,3-c]pyridine in acetic acid, add bromine dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add hydrogen peroxide to the reaction mixture to quench any unreacted bromine.", "Filter the resulting solid and wash with water to obtain 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine." ] }

CAS RN

744139-13-7

Molecular Formula

C7H8BrNS

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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